N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide
Description
The exact mass of the compound this compound is 371.15935417 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-13(9-20-23)17(25)22(10-19-15)21-16(24)12-7-6-11(26-4)8-14(12)27-5/h6-10H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZNHBQMNJUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, along with a tert-butyl group and an amide functional group. This configuration enhances its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.36 g/mol |
| Functional Groups | Amide, Pyrazole |
| Solubility | Moderate (specific conditions) |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By binding to the active site of CDKs, this compound can inhibit their function and subsequently affect cell proliferation and survival.
Pharmacological Properties
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit diverse pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer progression and metastasis. For instance, it may interact with phosphodiesterases and other kinases involved in cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of similar compounds within the same class:
- Inhibition of Aldehyde Dehydrogenase : A study investigated related pyrazolopyrimidine derivatives as inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A), suggesting potential applications in adjunctive ovarian cancer therapies.
- CDK Inhibition : Research focusing on structurally similar compounds highlighted their ability to inhibit CDK activity effectively. These findings support the hypothesis that this compound may exhibit similar properties.
Interaction Studies
Interaction studies employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been essential in elucidating the binding affinities of this compound to target proteins. These studies provide insights into:
- Binding Affinity : Quantitative assessments reveal how effectively the compound binds to its targets compared to known inhibitors.
- Stability in Physiological Environments : Understanding how the compound behaves under physiological conditions helps predict its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
